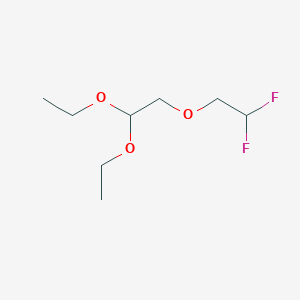
2-(2,2-Difluoroethoxy)-1,1-diethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane often involves multiple C-O bond cleavage and the transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes, mediated by NbCl(5) at room temperature. Such processes highlight the complexity and efficiency of synthesizing ether-based compounds through innovative methods (Marchetti, Pampaloni, & Zacchini, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-difluoroethane, has been detailed through studies like electron diffraction, revealing specific bond lengths and angles that contribute to understanding the molecular geometry and conformation of such molecules (Schaick, Geise, Mijlhoff, & Renes, 1973). This information is crucial for predicting the behavior and reactivity of 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane.
Chemical Reactions and Properties
Studies on related compounds demonstrate a variety of chemical reactions, such as the transformation of perfluorocycloalkenes with ethers in the presence of a base, leading to acid-labile acetals, which further undergo hydrolysis or cyclisation under basic conditions. These reactions are indicative of the potential chemical pathways and reactions 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane might undergo, emphasizing its reactivity and usefulness in organic synthesis (Plevey & Talbot, 1977).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are intrinsic to the compound's utility in various applications. While specific data on 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane might not be directly available, related research on 1,2-difluoroethane and its conformations provides insights into how fluorination affects physical properties and stability, which can be extrapolated to understand the physical characteristics of our compound of interest (Freitas, Bühl, & O'Hagan, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles or electrophiles, and stability under various conditions, are critical for the application of 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane in synthesis and material science. Research on similar compounds, highlighting reactions under different conditions and the formation of complex structures, provides a foundation for understanding the chemical behavior and potential applications of 2-(2,2-Difluoroethoxy)-1,1-diethoxyethane (Ichikawa, Fukui, & Ishibashi, 2003).
Applications De Recherche Scientifique
Transformation to 1,4-Dioxanes
- Synthetic Pathways : Research by Marchetti et al. (2008) outlines the transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) through multiple C-O bond cleavages at room temperature, showcasing a novel synthetic route in organic chemistry Marchetti, Pampaloni, & Zacchini, 2008.
Selective Fluorination Agents
- Improved Stability and Handling : L’Heureux et al. (2010) discuss the development of aminodifluorosulfinium salts as selective fluorination agents with enhanced thermal stability and ease of handling, indicating advancements in fluorination techniques L’Heureux et al., 2010.
Covalent Organic Frameworks
- Porous Material Synthesis : Uribe-Romo et al. (2011) synthesized covalent organic frameworks (COFs) with hydrazone linkages, which are highly crystalline, chemically and thermally stable, and permanently porous, expanding the scope of COFs in materials science Uribe-Romo et al., 2011.
Direct Introduction of CF2Me Moiety
- Fluorine-Containing Molecules : The study by Carbonnel et al. (2019) highlights the interest in fluorine-containing molecules, focusing on the direct introduction of the CF2Me moiety, which is attractive for its potential as a bioisostere Carbonnel et al., 2019.
Diesel Engine Emission Improvement
- Bio-Derived Oxygenated Compound : Research by Frusteri et al. (2007) evaluates 1,1-diethoxyethane as a diesel engine additive, derived from bio-ethanol, for pollutant emission reduction, showcasing its potential in environmental sustainability Frusteri et al., 2007.
Safety and Hazards
Orientations Futures
While specific future directions for “2-(2,2-Difluoroethoxy)-1,1-diethoxyethane” are not mentioned in the literature, similar compounds have been studied for their potential applications in various fields. For instance, fluorinated ethers have been explored for their use in lithium metal batteries .
Propriétés
IUPAC Name |
2-(2,2-difluoroethoxy)-1,1-diethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O3/c1-3-12-8(13-4-2)6-11-5-7(9)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNYKTFKKMTHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCC(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-1,1-diethoxyethane | |
CAS RN |
1548346-35-5 |
Source


|
| Record name | 2-(2,2-difluoroethoxy)-1,1-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)
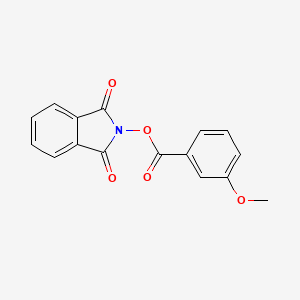
![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

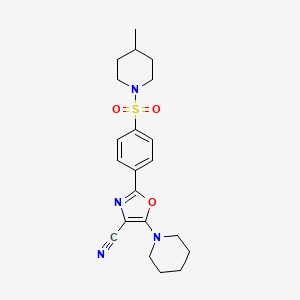
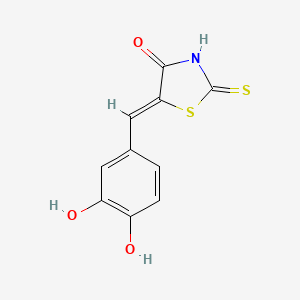
![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)
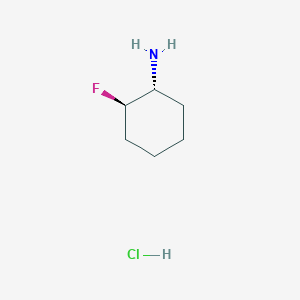
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

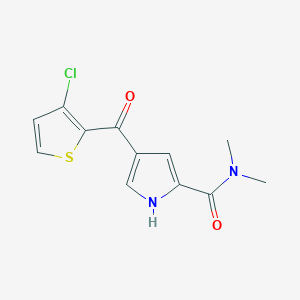
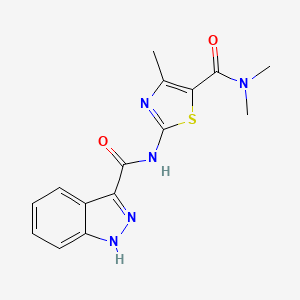
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)